molecular formula C15H24NNaO5 B2376168 Sodium 1-[1-(tert-butoxycarbonyl)piperidin-4-yloxy]cyclobutanecarboxylate CAS No. 2197062-88-5

Sodium 1-[1-(tert-butoxycarbonyl)piperidin-4-yloxy]cyclobutanecarboxylate

Cat. No. B2376168
CAS RN: 2197062-88-5
M. Wt: 321.349
InChI Key: PYGKMJJGBLOXSA-UHFFFAOYSA-M
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Description

Synthesis Analysis

While specific synthesis methods for Sodium 1-[1-(tert-butoxycarbonyl)piperidin-4-yloxy]cyclobutanecarboxylate were not found, piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Molecular Structure Analysis

The molecular formula of Sodium 1-[1-(tert-butoxycarbonyl)piperidin-4-yloxy]cyclobutanecarboxylate is C16H26NNaO5 .

Scientific Research Applications

Synthesis Applications

  • Sodium 1-[1-(tert-butoxycarbonyl)piperidin-4-yloxy]cyclobutanecarboxylate has been utilized in the synthesis of various biologically active compounds, including intermediates for pharmaceuticals. For instance, its derivatives are crucial in the synthesis of vandetanib, a medication used for certain types of cancer treatment (Zhuang Wei et al., 2010).

Role in Chemical Research

  • This compound plays a significant role in chemical research, especially in the development of novel synthetic methodologies. It has been used in the scale-up synthesis of cis-cyclobutane-1,3-dicarboxylic acid derivatives, highlighting its importance in continuous photo flow chemistry (T. Yamashita et al., 2019).

As a Building Block in Drug Development

  • Its derivatives serve as key intermediates in drug development, aiding in the synthesis of compounds like CP-690550, a potent proteinkinase inhibitor (B. Hao et al., 2011).

Contribution to Material Science

  • The compound and its derivatives are also instrumental in material science. They have been used in the design and synthesis of novel dendritic G-2 melamines with piperidine motifs, which are significant in the field of nanotechnology (Carmen Sacalis et al., 2019).

properties

IUPAC Name

sodium;1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxycyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5.Na/c1-14(2,3)21-13(19)16-9-5-11(6-10-16)20-15(12(17)18)7-4-8-15;/h11H,4-10H2,1-3H3,(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGKMJJGBLOXSA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2(CCC2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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